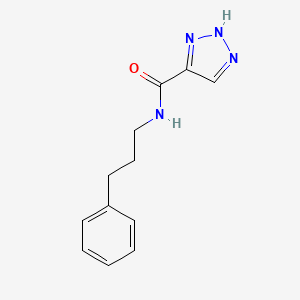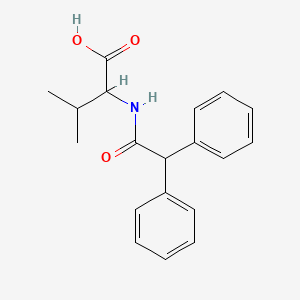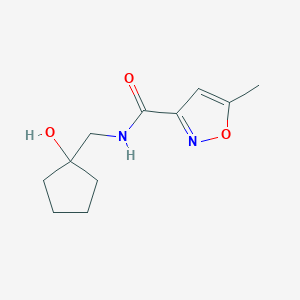
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition and Antiglaucoma Applications
Sulfonamides serve as CAIs, playing a crucial role in treating glaucoma by reducing intraocular pressure. This is achieved through the inhibition of carbonic anhydrase, which leads to decreased aqueous humor secretion. Studies highlight the ongoing need for novel sulfonamides that can selectively target antiglaucoma drugs, acting on specific carbonic anhydrase isoforms (CA II) for improved therapeutic outcomes in glaucoma management. This privileged structural motif, evident in compounds like 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide, continues to be a focus for future drug development (Carta et al., 2012).
Anticancer and Tyrosine Kinase Inhibition
The sulfonamide group has been identified in the structure of various anticancer agents, including tyrosine kinase inhibitors like pazopanib. These compounds demonstrate significant antitumor activities, with several patents addressing their utility in cancer treatment. Sulfonamides' role in targeting tumor-associated carbonic anhydrase isoforms (CA IX/XII) highlights their potential in both therapeutic interventions and diagnostic tools for cancer (Gulcin & Taslimi, 2018).
Diuretic Action and Cardiovascular Applications
Sulfonamides, through their inhibition of carbonic anhydrase, have found applications as diuretics. These compounds are utilized in managing conditions such as hypertension and congestive heart failure by facilitating the excretion of excess fluid. The exploration of sulfonamide diuretics continues, with research focusing on their combination with other cardiovascular drugs to enhance therapeutic efficacy and possibly engage in polypharmacology or drug repositioning efforts (Carta & Supuran, 2013).
Environmental Impact and Ecotoxicology
Beyond their therapeutic applications, the environmental presence of sulfonamides, due to their widespread use in human and veterinary medicine, poses potential ecological and human health risks. Studies have shown that sulfonamides in the environment can lead to microbial resistance, affecting both environmental and human health. This underscores the importance of understanding and mitigating the environmental impact of these compounds (Baran et al., 2011).
Propriétés
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-4-3-5-18(14-15)21-20(25)17-6-8-19(9-7-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZEBVTFRXXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)



![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

methanone](/img/structure/B2542325.png)
![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)






